molecular formula C21H32N2O4S B4555358 N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4555358
M. Wt: 408.6 g/mol
InChI Key: IXBPRHVPROKSCA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C21H32N2O4S and its molecular weight is 408.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.20827868 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Researchers have synthesized novel derivatives starting with compounds similar in structure to N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, demonstrating significant in vitro antitumor activities. These derivatives have been found more potent and efficacious than some reference drugs, such as Doxorubicin, indicating their potential as new classes of antitumor agents (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Synthesis for Potential Anticancer and Radioprotective Agents

Further studies have explored the utility of related compounds in the synthesis of novel derivatives with potential as anticancer and radioprotective agents. These compounds have shown interesting cytotoxic activities compared with established chemotherapy drugs, adding to the compound's versatility and potential in medical treatments (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Inhibition of Enzymes

Other research focuses on the inhibition of carbonic anhydrase (CA), an enzyme implicated in several diseases. Derivatives of this compound have been synthesized and tested for their ability to inhibit different isoforms of this enzyme, showing potent inhibitory activity. This suggests potential applications in treating diseases where CA is involved, such as glaucoma, epilepsy, and cancer (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Catalytic Applications

The compound and its derivatives have also been explored for their catalytic applications, such as in the oxidation of olefins and transfer hydrogenation of ketones. This highlights the compound's utility beyond biomedical applications, showcasing its potential in industrial and synthetic chemistry processes (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Enzyme Inhibition for Disease Management

Additionally, derivatives have been identified as selective inhibitors of tumor-associated carbonic anhydrase IX, offering promising avenues for the development of new anticancer drugs with fewer side effects. This specificity for cancer-associated enzymes could lead to targeted therapies that are more effective and have reduced toxicity (Abdel-Aziz, El-Azab, Abu El-Enin, Almehizia, Supuran, & Nocentini, 2018).

Properties

IUPAC Name

N-cyclohexyl-2,4,6-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-16-13-17(2)21(18(3)14-16)28(25,26)23(19-7-5-4-6-8-19)15-20(24)22-9-11-27-12-10-22/h13-14,19H,4-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBPRHVPROKSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)N2CCOCC2)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
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N-cyclohexyl-2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.